4-[(3-Bromo-5-ethoxy-4-propoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-YL)methyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(3-Bromo-5-ethoxy-4-propoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-YL)methyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound featuring multiple functional groups, including bromine, ethoxy, propoxy, hydroxy, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromo-5-ethoxy-4-propoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-YL)methyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-bromo-5-ethoxy-4-propoxybenzaldehyde and 5-hydroxy-1,3-diphenyl-1H-pyrazole. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.
Medicine
In medicinal chemistry, the compound can be investigated for its pharmacological properties
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(3-Bromo-5-ethoxy-4-propoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-YL)methyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-ethoxy-4-propoxybenzaldehyde: An intermediate in the synthesis of the target compound.
5-Hydroxy-1,3-diphenyl-1H-pyrazole: Another intermediate with potential bioactivity.
4-Bromo-3-nitrotoluene: A related compound with similar functional groups.
Uniqueness
The uniqueness of 4-[(3-Bromo-5-ethoxy-4-propoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-YL)methyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one lies in its complex structure, which combines multiple functional groups in a single molecule
Properties
CAS No. |
1006348-98-6 |
---|---|
Molecular Formula |
C42H37BrN4O4 |
Molecular Weight |
741.7 g/mol |
IUPAC Name |
4-[(3-bromo-5-ethoxy-4-propoxyphenyl)-(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)methyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C42H37BrN4O4/c1-3-25-51-40-33(43)26-30(27-34(40)50-4-2)35(36-38(28-17-9-5-10-18-28)44-46(41(36)48)31-21-13-7-14-22-31)37-39(29-19-11-6-12-20-29)45-47(42(37)49)32-23-15-8-16-24-32/h5-24,26-27,35,44-45H,3-4,25H2,1-2H3 |
InChI Key |
JARVQNYYENXKSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C(C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=C(NN(C5=O)C6=CC=CC=C6)C7=CC=CC=C7)OCC |
Origin of Product |
United States |
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